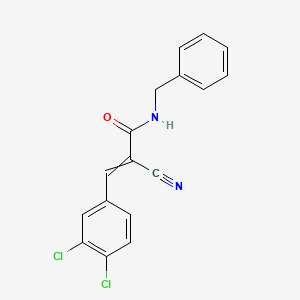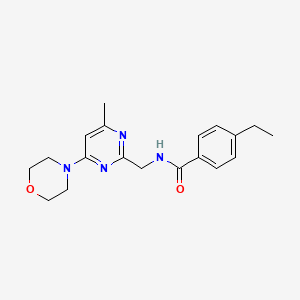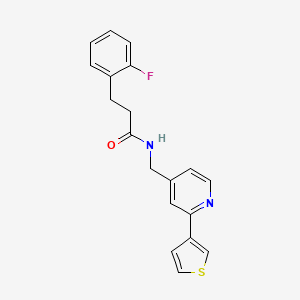
3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "compound X" and is known for its ability to act as an inhibitor for certain enzymes. The purpose of
作用机制
The mechanism of action for compound X involves its ability to selectively bind to and inhibit the activity of certain enzymes. Specifically, compound X is known to inhibit the activity of enzymes that are involved in the regulation of various biological processes, such as cell growth and metabolism. By inhibiting the activity of these enzymes, compound X has the potential to disrupt the normal functioning of cells, which can lead to the death of cancer cells or the suppression of inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of compound X are still being studied, but early research suggests that it has the potential to be used as a therapeutic agent for a variety of diseases. Specifically, compound X has been shown to have anti-cancer and anti-inflammatory properties, which make it a promising candidate for the treatment of cancer and inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of using compound X in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This allows researchers to study the effects of specific enzymes on biological processes, which can provide valuable insights into the underlying mechanisms of disease. However, one of the limitations of using compound X in lab experiments is its potential toxicity. Like many chemical compounds, compound X can be toxic at high doses, which can limit its use in certain experiments.
未来方向
There are many future directions for research on compound X. One area of research is the development of more efficient and cost-effective synthesis methods for the compound. Another area of research is the identification of specific enzymes that are targeted by compound X, which can provide valuable insights into the underlying mechanisms of disease. Additionally, further research is needed to determine the optimal dosage and administration of compound X for the treatment of specific diseases. Finally, research is needed to determine the long-term effects of compound X on the human body, which can help to determine its safety and efficacy as a therapeutic agent.
合成方法
The synthesis method for compound X involves a series of chemical reactions that result in the formation of the final product. This process involves the use of various reagents and catalysts, which are carefully selected to ensure the purity and yield of the compound. The exact synthesis method for compound X is proprietary and is not available in the public domain.
科学研究应用
Compound X has been extensively studied for its potential applications in the field of medicine. One of the primary areas of research has been the use of compound X as an inhibitor for certain enzymes. Enzyme inhibitors are compounds that can selectively bind to and inhibit the activity of enzymes, which are essential for many biological processes. By inhibiting the activity of specific enzymes, compound X has the potential to be used as a therapeutic agent for a variety of diseases.
属性
IUPAC Name |
3-(2-fluorophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c20-17-4-2-1-3-15(17)5-6-19(23)22-12-14-7-9-21-18(11-14)16-8-10-24-13-16/h1-4,7-11,13H,5-6,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQIBEKXTMYWDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2902590.png)
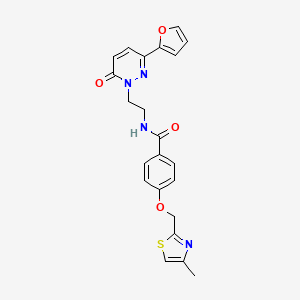
![2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2902592.png)
![3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2902593.png)
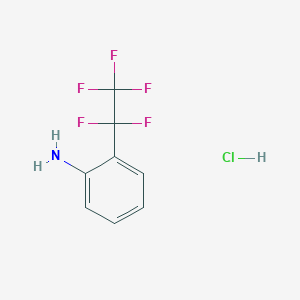
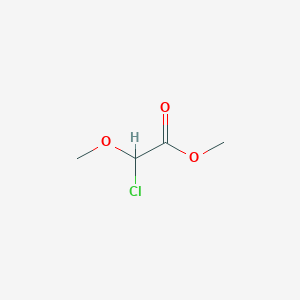
![Methyl 2-(2,6-difluorobenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2902600.png)
![2-((2,6-difluorophenyl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2902602.png)

![4-Chloro-1-[(4-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2902604.png)
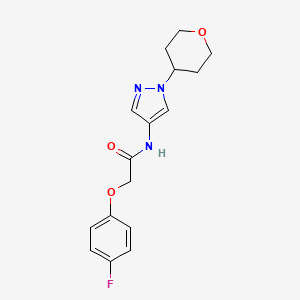
![2-(azepane-1-carbonyl)-1-(3-methoxypropyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2902609.png)
